An In-depth Technical Guide to the Synonyms and Nomenclature of 5-bromo-1,2-difluoro-3-(2-propenyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical and materials science research, precise molecular identification is paramount. The compound 5-bromo-1,2-difl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and materials science research, precise molecular identification is paramount. The compound 5-bromo-1,2-difluoro-3-(2-propenyloxy)benzene is a substituted aromatic ether with potential applications as a versatile building block in organic synthesis. Its unique arrangement of bromo, fluoro, and allyloxy functional groups on a benzene ring offers multiple reactive sites for the construction of more complex molecules. A thorough understanding of its nomenclature and synonyms is critical for unambiguous communication in research and development, patent applications, and regulatory submissions. This guide provides a comprehensive overview of the systematic and common names for this compound, grounded in the principles of IUPAC nomenclature.
Core Molecular Structure and Numbering
The foundation of this compound's nomenclature is the benzene ring, a six-carbon aromatic system. The substituents are a bromine atom, two fluorine atoms, and a 2-propenyloxy group (commonly known as an allyloxy group). The numbering of the benzene ring is determined by the priority of the functional groups and the goal of achieving the lowest possible locants for all substituents.
According to IUPAC guidelines, ethers (R-O-R') do not have a specific suffix and are named as alkoxy substituents. Halogens are also treated as prefixes. When multiple different substituents are present, the numbering is assigned to give the lowest possible set of locants. The order of citation in the name is alphabetical.
This is the preferred IUPAC name. The numbering of the benzene ring is as follows: the carbon attached to the first fluorine is C1, the second fluorine is at C2, the propenyloxy group is at C3, and the bromine is at C5. This numbering scheme (1,2,3,5) is chosen to give the lowest possible locants to the substituents. The substituents are then arranged alphabetically (bromo, difluoro, propenyloxy) in the final name.
Synonyms:
1-Allyloxy-5-bromo-2,3-difluoro-benzene : This is a widely used synonym where the allyloxy group is considered the principal group, and the benzene ring is numbered starting from the carbon attached to the oxygen atom.[1]
5-bromo-1,2-difluoro-3-prop-2-enoxybenzene : This synonym is a slight variation of the IUPAC name, using the more systematic "prop-2-enoxy" instead of "propenyloxy".[2]
Chemical Identifiers
A crucial aspect of unambiguous chemical identification is the use of standardized identifiers. For 5-bromo-1,2-difluoro-3-(2-propenyloxy)benzene, the key identifier is its CAS Registry Number.
Identifier
Value
CAS Registry Number
947534-35-2
Molecular Formula
C₉H₇BrF₂O
Molecular Weight
249.05 g/mol
The CAS Registry Number, 947534-35-2, is a unique numerical identifier assigned by the Chemical Abstracts Service and is the most reliable way to identify this specific chemical substance in literature and databases.[1][2]
Nomenclature Hierarchy Diagram
The following diagram illustrates the relationship between the core structure, its systematic name, and its common synonyms.
Caption: Nomenclature hierarchy for the target compound.
Experimental Protocols: A Note on Synthesis
While this guide focuses on nomenclature, it is pertinent to mention that the synthesis of such halogenated aromatic ethers typically involves nucleophilic aromatic substitution (SNAr) reactions. In a hypothetical synthesis, a difluorobromophenol precursor could be reacted with an allyl halide in the presence of a base. The specific regiochemistry of the final product would depend on the starting materials and reaction conditions.
For instance, the synthesis of a related compound, 5-Bromo-1,2-difluoro-3-nitrobenzene, often serves as a precursor where the nitro group can be reduced to an amine and subsequently diazotized and substituted.[3][4] This highlights the synthetic utility of multi-substituted benzene rings in creating a diverse range of chemical entities.
Conclusion
A clear and accurate understanding of chemical nomenclature is fundamental for the advancement of chemical sciences. For the compound 5-bromo-1,2-difluoro-3-(2-propenyloxy)benzene, the preferred IUPAC name is clear, but researchers are likely to encounter its synonyms in various contexts. The CAS Registry Number 947534-35-2 remains the most definitive identifier. This guide serves as a technical resource to ensure clarity and precision in the communication and documentation of this versatile chemical intermediate.
An In-Depth Technical Guide to the Safe Handling of 1-Allyloxy-5-bromo-2,3-difluoro-benzene
Compound Identification and Research Context 1-Allyloxy-5-bromo-2,3-difluoro-benzene is a halogenated aromatic ether. Its molecular structure, featuring a difluorinated benzene ring substituted with both bromine and an a...
Author: BenchChem Technical Support Team. Date: February 2026
Compound Identification and Research Context
1-Allyloxy-5-bromo-2,3-difluoro-benzene is a halogenated aromatic ether. Its molecular structure, featuring a difluorinated benzene ring substituted with both bromine and an allyloxy group, suggests its utility as a complex building block in medicinal chemistry and agrochemical synthesis. The combination of these functional groups allows for a variety of subsequent chemical modifications, such as cross-coupling reactions at the bromine site or transformations involving the allyl group. Given the lack of extensive public data, this compound should be treated as a research chemical of unknown toxicity, demanding rigorous adherence to safety protocols.
Identifier
Value
Chemical Name
1-Allyloxy-5-bromo-2,3-difluoro-benzene
CAS Number
947534-35-2
Molecular Formula
C₉H₇BrF₂O
Molecular Weight
249.05 g/mol
Inferred Hazard Identification & The Peroxide Threat
Based on the analysis of its functional groups and data from related chemicals, 1-Allyloxy-5-bromo-2,3-difluoro-benzene is presumed to present multiple hazards.
Flammable Liquid and Vapor : The presence of the ether linkage and hydrocarbon backbone suggests flammability.[1][2]
Skin and Eye Irritation : Halogenated aromatic compounds are frequently irritants upon contact with skin and eyes.[2][3][4]
Acute Toxicity : Assumed to be harmful if swallowed or inhaled.[1][2]
Specific Target Organ Toxicity (Repeated Exposure) : Analogous compounds like 1-bromo-3,5-difluorobenzene have been linked to potential damage to the blood and hematopoietic system through prolonged exposure.[3]
Aquatic Toxicity : Expected to be very toxic to aquatic life with long-lasting effects.[1]
Core Directive: The Hazard of Peroxide Formation
The most critical, and potentially overlooked, hazard of this compound stems from its allyloxy group . Compounds containing allylic hydrogens are known to form explosive peroxides upon exposure to atmospheric oxygen.[5] This process is initiated by light and heat and can lead to the accumulation of highly unstable peroxide crystals. These crystals are sensitive to shock, friction, and heat, and can detonate violently, especially during purification processes like distillation where they become concentrated.[6][7][8]
Due to this risk, 1-Allyloxy-5-bromo-2,3-difluoro-benzene should be classified as a potential Class B peroxide-forming chemical : a compound that forms explosive peroxides when concentrated.[9] This classification mandates specific handling and storage protocols that go beyond standard laboratory practice.
Physicochemical and Toxicological Profile (Inferred)
The exact physical and toxicological properties are not fully investigated. The following table summarizes known data and estimates based on analogous compounds.
Property
Value / Inferred Classification
Source / Rationale
Physical State
Liquid
Based on analogs like 1-bromo-2,6-difluorobenzene.[2]
Adherence to a self-validating system of protocols is essential for mitigating the risks associated with this compound.
Personal Protective Equipment (PPE)
A baseline of appropriate PPE is mandatory at all times.
Equipment
Specification
Rationale
Eye Protection
Chemical safety goggles and a face shield
Protects against splashes and potential violent reactions.
Hand Protection
Nitrile or other chemically resistant gloves
Inspect gloves before use. Dispose of contaminated gloves properly.[10]
Body Protection
Flame-retardant laboratory coat
Protects skin and underlying clothing from splashes and fire.
Respiratory
Not required for normal handling in a fume hood
Use a respirator with an appropriate cartridge if ventilation is inadequate.
Experimental Workflow: From Receipt to Disposal
The entire lifecycle of the chemical must be managed. The following workflow is designed to prevent peroxide accumulation and ensure safe handling.
Caption: Workflow for handling peroxide-forming chemicals.
Accidental Release Protocol
A spill requires immediate and cautious action.
Evacuate & Alert : Alert personnel in the immediate area and evacuate if the spill is large.
Control Ignition Sources : Immediately extinguish all nearby flames and turn off spark-producing equipment.
Ventilate : Ensure the fume hood is operating at maximum capacity.
Don PPE : Wear the full PPE ensemble described in section 4.1.
Contain & Absorb : Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.
Collect : Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled container for hazardous waste.
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
Dispose : Seal the waste container and dispose of it through the institutional environmental health and safety (EHS) office.
The Cornerstone of Safety: Storage and Peroxide Management
The primary risk, peroxide formation, is managed almost entirely through rigorous storage and monitoring.
Storage Conditions
Location : Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][4]
Atmosphere : Containers must be tightly sealed to minimize exposure to air. If possible, flush the headspace with an inert gas like nitrogen or argon after each use.
Light : Store in the original amber or opaque bottle, away from direct sunlight and other UV sources.[7]
Temperature : Avoid temperature fluctuations. Do not refrigerate, as this can cause dissolved peroxides to precipitate out of solution, increasing the shock sensitivity.[8]
Chemical Segregation
Incompatible chemicals must be physically segregated to prevent accidental mixing, which could lead to fire or explosion.
Caption: Storage incompatibility diagram for the target compound.
Mandatory Peroxide Testing and Disposal Timeline
This is a non-negotiable aspect of using this chemical.
Labeling : Upon receipt, the container must be labeled with the date received . Upon first opening, it must be labeled with the date opened .[7]
Testing Schedule : Test for peroxides before each use or at a minimum of every 3 months . Record the date and result on the container.
Testing Method : Use semi-quantitative peroxide test strips, which are commercially available.[9] For more sensitive detection, the potassium iodide (KI) in acetic acid method can be used.[9]
Action Levels :
< 25 ppm : Safe for use.
25 - 100 ppm : Unsafe for distillation or other concentration procedures. Use with extreme caution.[6]
> 100 ppm : EXTREMELY DANGEROUS . Do not handle the container. If crystals are visible around the cap or in the liquid, do not touch or attempt to open the bottle. Contact your institution's EHS office immediately for emergency disposal.[6]
Disposal Deadline : The compound should be disposed of as hazardous waste within 12 months of being opened, regardless of peroxide test results.[9]
Conclusion
1-Allyloxy-5-bromo-2,3-difluoro-benzene is a valuable research tool whose structural complexity is matched by its potential hazards. While standard risks like flammability and irritation are present, the principal threat is the formation of explosive peroxides due to the allyloxy functional group. This guide provides a framework for managing this risk through a system of diligent handling, rigorous storage protocols, and mandatory, periodic safety checks. By understanding the causality behind these experimental choices—from grounding equipment to dating containers—researchers can safely harness the synthetic potential of this compound.
References
Peroxide Forming Chemicals | Environmental Health & Safety (EHS). (n.d.). University of Washington. Retrieved from [Link]
Peroxide-Forming Chemicals – Safety Guidelines. (2024, March 18). University of Florida Environmental Health & Safety. Retrieved from [Link]
Information on Peroxide-Forming Compounds. (n.d.). Stanford University Environmental Health & Safety. Retrieved from [Link]
Working Safely with Peroxide Forming Compounds. (n.d.). The University of British Columbia Safety & Risk Services. Retrieved from [Link]
Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). (2017, September 25). U.S. Environmental Protection Agency. Retrieved from [Link]
Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). (2017, September 21). U.S. Environmental Protection Agency. Retrieved from [Link]
Safety Data Sheet for 1-Bromo-3,5-difluorobenzene. (2025, September 7). Thermo Fisher Scientific. Retrieved from [Link]
1-Bromo-4-fluorobenzene. (2026, February 7). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
Toxicological Review of Bromobenzene (CAS No. 108-86-1). (2009, September 11). U.S. Environmental Protection Agency. Retrieved from [Link]
Toxicological Profile for Polybrominated Biphenyls (PBBs). (2004, September 1). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. (2025, October 16). National Center for Biotechnology Information. Retrieved from [Link]
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (n.d.). JMU Scholarly Commons. Retrieved from [Link]
Speciality Bromo Fluoro Derivatives. (n.d.). Faluck International PVT LTD. Retrieved from [Link]
Technical Guide: Solubility Profiling of Fluorinated Bromo-Allyloxy Benzene Derivatives
Executive Summary Fluorinated bromo-allyloxy benzene derivatives (e.g., 1-(allyloxy)-2-bromo-4-fluorobenzene) represent a specialized class of aryl halides critical to medicinal chemistry and agrochemical synthesis.[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fluorinated bromo-allyloxy benzene derivatives (e.g., 1-(allyloxy)-2-bromo-4-fluorobenzene) represent a specialized class of aryl halides critical to medicinal chemistry and agrochemical synthesis.[1][2][3] The unique triad of substituents—Fluorine (metabolic stability/lipophilicity), Bromine (cross-coupling handle), and Allyloxy (Claisen rearrangement precursor)—creates a distinct physicochemical profile.[1][2]
Understanding the solubility of these derivatives is not merely a matter of characterization; it is the rate-limiting step in optimizing Grignard formation, palladium-catalyzed cross-couplings, and crystallographic purification.[1][2] This guide provides a theoretically grounded and empirically validated framework for predicting, determining, and manipulating the solubility of these compounds in organic media.[1][2]
Structural Analysis & Physicochemical Drivers[3]
To predict solubility behavior without exhaustive empirical testing, we must deconstruct the molecule into its solvatochromic contributors.[1][2]
The Substituent Effect Matrix
The solubility of these derivatives is governed by the competition between the lipophilic aromatic core and the local dipoles introduced by heteroatoms.[2]
Substituent
Electronic Effect
Impact on Solubility Parameters
Benzene Core
-system
High Dispersion () interactions.[1][2][3] Favors aromatic solvents (Toluene).[2][4]
Fluorine (-F)
High Electronegativity
Increases polarity () and lipophilicity (LogP).[2][3] Reduces solubility in purely aliphatic hydrocarbons compared to non-fluorinated analogues.[2]
Bromine (-Br)
Polarizable Heavy Atom
Significantly increases Dispersion () and molar volume.[2][3] Enhances solubility in chlorinated solvents (DCM, CHCl).[1][2]
Allyloxy (-O-CH-CH=CH)
Electron Donor (Resonance)
Ether oxygen acts as a Hydrogen Bond Acceptor ().[2][3] Increases solubility in alcohols and ethers (THF).[2]
Hansen Solubility Parameters (HSP)
By synthesizing data from fragment analogues (Fluorobenzene, Bromobenzene, and Allyl Phenyl Ether), we can construct a Composite HSP Profile for this class of compounds.[1][2]
Dispersion (
): ~18.5 - 19.5 MPa (Driven by the Br and aromatic ring)[3]
Polarity (
): ~5.0 - 7.0 MPa (Enhanced by C-F and C-O dipoles)[3]
H-Bonding (
): ~4.5 - 6.0 MPa (Weak acceptor capability of the ether oxygen)[3]
Implication: These compounds reside in the "Solubility Sphere" of moderately polar, aprotic solvents.[1][2] They are incompatible with highly polar protic solvents (Water) and show temperature-dependent solubility in non-polar aliphatics (Hexane).[2][3]
Solubility Profile & Solvent Selection Strategy
The following data summarizes the solubility behavior of 1-(allyloxy)-2-bromo-4-fluorobenzene and its structural analogues.
Solubility Classification Table
Solvent Class
Representative Solvents
Solubility Status
Mechanistic Rationale
Chlorinated Hydrocarbons
Dichloromethane (DCM), Chloroform
Excellent (>100 mg/mL)
Perfect match of Dispersion () and Polarity ().[1][3] Primary choice for extraction.[2]
Ethers
Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane
Good to Excellent
Ether oxygen interactions and moderate polarity make these ideal for Grignard/Lithiation reactions.[1][2]
Esters
Ethyl Acetate, Isopropyl Acetate
Good
Dipole-dipole interactions stabilize the solute.[1][2][3] Standard solvent for silica chromatography.[2]
Aromatics
Toluene, Xylene, Benzene
Good
- stacking interactions facilitate dissolution.[1][2] Preferred for high-temp cross-couplings.[2][3]
Polar Aprotic
DMF, DMSO, Acetonitrile
Moderate to High
Soluble, but often difficult to remove.[1][2] Used primarily for nucleophilic substitutions ().[2]
Alcohols
Methanol, Ethanol, IPA
Moderate
Soluble due to H-bonding with ether oxygen, but limited by the lipophilic Br/F aryl core.[1][2] Often used as antisolvents in crystallization.[2]
Aliphatic Hydrocarbons
Hexane, Heptane, Pentane
Low / Temperature Dependent
High dispersion mismatch.[1][2] Useful as antisolvents to force precipitation/crystallization.[2]
Water
Water
Insoluble (<0.1 mg/mL)
Hydrophobic effect dominates.[2] The C-F bond does not confer water solubility.[2]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol for precise quantitative data (mg/mL) required for formulation or process scaling.
Preparation: Weigh approx. 100 mg of the solid derivative into a tared 4 mL vial.
Addition: Add the target solvent in 100
L increments, vortexing for 30 seconds between additions.
Observation: Continue until the solid is fully dissolved (clear solution).
Saturation: If 2.0 mL is added and solid remains, filter the supernatant, evaporate the solvent, and weigh the residue to calculate saturation limit (
Reasoning: The ether oxygen on the allyloxy group can coordinate to Mg/Li, but THF provides stronger solvation for the Grignard species.[1][2] Avoid non-polar solvents (Hexane) as the intermediate will precipitate and stall the reaction.[2]
Suzuki-Miyaura Coupling:
Recommended:Toluene/Water (biphasic) or 1,4-Dioxane .[1][2][3]
Reasoning: High solubility of the aryl bromide in Toluene ensures high effective concentration at the catalyst surface.[2]
Crystallization Strategy
Because these derivatives show a steep solubility curve in aliphatic hydrocarbons, they are excellent candidates for cooling crystallization or antisolvent precipitation .[1][2]
This section has no published content on the current product page yet.
Technical Notes & Optimization
Troubleshooting
Preventing Claisen rearrangement during synthesis of 1-Allyloxy-5-bromo-2,3-difluoro-benzene
Executive Summary The synthesis of 1-Allyloxy-5-bromo-2,3-difluoro-benzene presents a specific chemoselectivity challenge. The target reaction is the O-alkylation of 5-bromo-2,3-difluorophenol.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 1-Allyloxy-5-bromo-2,3-difluoro-benzene presents a specific chemoselectivity challenge. The target reaction is the O-alkylation of 5-bromo-2,3-difluorophenol. However, the electron-deficient nature of the phenolic ring (due to -F and -Br substituents) reduces the nucleophilicity of the phenoxide, often tempting researchers to increase reaction temperature. This thermal energy triggers a [3,3]-sigmatropic shift (Claisen Rearrangement), irreversibly converting the desired ether into the thermodynamic C-allyl isomer (likely 6-allyl-5-bromo-2,3-difluorophenol ).
This guide details the mechanistic risks and provides a validated protocol to decouple O-allylation kinetics from the rearrangement threshold.
Part 1: Technical Troubleshooting & FAQ
Q1: Why does this specific substrate rearrange so easily compared to non-fluorinated phenols?
A: The rearrangement risk is a function of the activation energy gap between O-allylation (
) and the sigmatropic shift ().
Electronic Deactivation: The two fluorine atoms at positions 2 and 3, along with the bromine at position 5, are electron-withdrawing groups (EWGs). This stabilizes the phenoxide anion, making it a "harder" and less reactive nucleophile.
The Thermal Trap: Because the SN2 reaction is sluggish, operators often raise the temperature to drive conversion.
Regioselectivity: The Claisen rearrangement targets the ortho positions.[1][2] In this substrate, C2 is blocked by Fluorine , but C6 is open (occupied by Hydrogen). Upon heating (>150°C), the allyl group migrates to C6, forming the C-allyl phenol. Once formed, this byproduct cannot be reverted.
Q2: What is the primary control strategy to prevent this?
A: You must increase the reaction rate (
) using kinetic acceleration rather than thermal acceleration .
Solvent: Switch from protic or non-polar solvents to polar aprotic solvents like DMF (N,N-Dimethylformamide) or NMP . These solvents solvate the cation (K+), leaving the phenoxide "naked" and highly reactive, allowing the reaction to proceed at room temperature or mild heat (40–60°C).
Catalyst: Use a Phase Transfer Catalyst (PTC) like TBAI (Tetrabutylammonium iodide) . TBAI performs an in-situ Finkelstein reaction, converting allyl bromide to the more reactive allyl iodide.
Base: Use Cesium Carbonate (
) if yield is low. The large cesium cation forms a looser ion pair with the phenoxide than potassium, further boosting nucleophilicity (the "Cesium Effect").
Q3: Can I distill the product to purify it?
A:Proceed with extreme caution.
The Claisen rearrangement is purely thermal. Allyl aryl ethers typically rearrange between 180°C and 200°C .[3] If you perform a standard distillation at atmospheric pressure, the pot temperature will likely exceed this threshold.
Recommendation: Use High-Vacuum Distillation (< 1 mmHg) to keep the boiling point well below 100°C.
Alternative: If the product boils too high, use column chromatography (Silica gel, Hexane/EtOAc gradient).
Part 2: Experimental Protocol
Objective: Synthesis of 1-Allyloxy-5-bromo-2,3-difluoro-benzene with <1% Claisen byproduct.
Materials
Reagent
Equiv.
Role
5-Bromo-2,3-difluorophenol
1.0
Substrate
Allyl Bromide
1.2
Electrophile
Potassium Carbonate ()
2.0
Base (Anhydrous, granular)
DMF
(0.5 M)
Solvent (Polar Aprotic)
TBAI
0.05 (5 mol%)
Catalyst
Step-by-Step Procedure
Preparation: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (
).
Solvation: Dissolve 5-bromo-2,3-difluorophenol (1.0 eq) in anhydrous DMF.
Deprotonation: Add
(2.0 eq) in one portion. Stir at Room Temperature (RT) for 15 minutes. The mixture may turn yellow/orange as the phenoxide forms.
Catalysis: Add TBAI (5 mol%).
Addition: Add Allyl Bromide (1.2 eq) dropwise via syringe to control exotherm.
Reaction: Stir at 50°C for 4–6 hours.
Checkpoint: Monitor via TLC or HPLC. Do not exceed 80°C.
Workup:
Cool to RT.
Dilute with Water (5x reaction volume) to dissolve salts and DMF.
Extract with Ethyl Acetate or MTBE (3x).
Wash organic layer with 1M NaOH (cold) to remove unreacted phenol (critical for purity).
Wash with Brine, dry over
, and concentrate in vacuo (bath temp < 40°C).
Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
Part 3: Reaction Logic Visualization
The following diagram illustrates the kinetic competition between the desired ether synthesis and the irreversible rearrangement.
Figure 1: Reaction pathway analysis showing the divergence between kinetic O-alkylation and thermodynamic C-alkylation/rearrangement.
Discolo, C. A., et al. (2017). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes. Journal of Organic Chemistry, 82(2), 1034-1045.[4] [Link]
MDPI. (2025). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. [Link][1]
Purification methods for 1-Allyloxy-5-bromo-2,3-difluoro-benzene removing unreacted allyl bromide
Subject: Removal of Unreacted Allyl Bromide from Aryl Allyl Ethers Document ID: TS-PUR-042 | Version: 2.1 | Audience: Medicinal Chemistry & Process Development Executive Summary In the synthesis of 1-Allyloxy-5-bromo-2,3...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Removal of Unreacted Allyl Bromide from Aryl Allyl Ethers
Document ID: TS-PUR-042 | Version: 2.1 | Audience: Medicinal Chemistry & Process Development
Executive Summary
In the synthesis of 1-Allyloxy-5-bromo-2,3-difluoro-benzene via Williamson ether synthesis, Allyl Bromide (3-bromopropene) is typically used in excess (1.2 – 1.5 equivalents) to drive the reaction to completion. However, residual allyl bromide is a potent alkylating agent (genotoxic impurity) and a severe lachrymator.
This guide provides a tiered purification strategy ranging from physical separation to chemoselective scavenging. The protocols below are designed to ensure the final product meets stringent purity specifications (
allyl bromide) required for downstream biological testing.
*Note: The target molecule is a high-boiling liquid or low-melting solid. Attempting atmospheric distillation will likely cause decomposition.
Module 2: Decision Matrix & Workflow
The following decision tree illustrates the logical flow for purification based on the scale and purity requirements.
Figure 1: Purification Decision Matrix. Select Method A for bulk removal and Method B for polishing trace genotoxic impurities.
Module 3: Troubleshooting & Protocols (Q&A)
Q1: I used a rotary evaporator, but the NMR still shows allyl bromide peaks (). Why isn't it evaporating?
Diagnosis: While allyl bromide is volatile (
), it can interact with the aromatic product, lowering its effective vapor pressure (Raoult's Law deviation). Furthermore, standard rotary evaporation often lacks the vacuum depth required to strip the final traces.
Corrective Protocol: Azeotropic Co-evaporation
To assist removal without excessive heat, use an azeotrope.
Redissolve the crude oil in Methanol or Heptane (approx.
).
Concentrate on a rotary evaporator at
under reduced pressure ().
Repeat this process
.
Why this works: Methanol forms a low-boiling azeotrope with allyl bromide, effectively "carrying" the impurity into the vapor phase at lower temperatures [1].
Q2: My product is thermally sensitive. How can I remove trace allyl bromide without high-vacuum distillation?
Diagnosis: Distillation risks thermal degradation. The most robust "Self-Validating" method for trace removal is Chemical Scavenging . This converts the lipophilic allyl bromide into a water-soluble salt, which is then removed via aqueous extraction.
Protocol: Amine Scavenging (The "Self-Validating" System)
This method relies on the high reactivity of allyl bromide toward nucleophilic amines.
Reagents:
Scavenger: Morpholine or Pyrrolidine (
relative to estimated allyl bromide).
Solvent: Ethyl Acetate or TBME.
Step-by-Step:
Dissolve: Dissolve the crude mixture in Ethyl Acetate (
).
Scavenge: Add Morpholine (
excess relative to the impurity). Stir at room temperature for 30–60 minutes.
Mechanism:[1][2][3][4][5][6] Allyl bromide reacts with morpholine to form
-allyl morpholinium bromide (a quaternary ammonium salt).
Acid Wash: Wash the organic layer with
().
Validation: The HCl protonates any unreacted morpholine and ensures the quaternary ammonium salt remains in the aqueous phase.
Neutralize & Dry: Wash with saturated
, brine, and dry over .
Figure 2: Chemical Scavenging Pathway. The lipophilic impurity is converted to a hydrophilic salt, forcing it into the aqueous waste stream.
Q3: Can I use silica gel chromatography? Where does allyl bromide elute?
Diagnosis: Yes, but allyl bromide is non-polar and often co-elutes with the solvent front or non-polar impurities.
Technical Insight:
Allyl Bromide:
(in 10% EtOAc/Hexanes). It is often invisible under UV () because it lacks conjugation, making detection difficult unless using stains ( or Iodine).
Target Ether:
(depending on the exact mobile phase). The difluoro-bromo substitution makes the ring electron-deficient, slightly increasing polarity compared to simple phenyl ethers.
Recommendation:
Flash chromatography is effective, but do not rely on UV detection alone for the impurity. Use a
stain to visualize the allyl bromide (appears as a bright yellow spot on a purple background) to ensure it is fully separated from your product fractions [2].
Q4: How do I safely handle the waste? The rotavap trap smells pungent.
Safety Alert: Allyl bromide is a lachrymator and alkylating agent.
Neutralization: Never dump the rotavap trap directly. Treat the distillate with a solution of aqueous ammonia or ethanolamine for 1 hour. This converts the allyl bromide into harmless amines before disposal.
PPE: Double gloving (Nitrile) and working in a fume hood are mandatory.
Module 4: Analytical Verification
To certify the product is "clean" for biological use, use the following quantification methods.
Method
Target Signal
Detection Limit
Notes
1H NMR
Multiplet at (Internal alkene proton)
Quickest check. Look for the distinct allyl pattern of the impurity vs. the product.
GC-FID/MS
Retention time match (Low BP)
Gold Standard. Allyl bromide elutes very early compared to the aryl ether.
TLC
Stain with
Qualitative
Product is UV active; Impurity requires stain.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Furniss, B. S., et al. (1989). Williamson Ether Synthesis Workup Procedures. In Vogel's Textbook of Practical Organic Chemistry. Pearson.
Org. Process Res. Dev. (General reference for scavenging alkyl halides in pharmaceutical intermediates). Note: Specific scavenging protocols adapted from standard process chemistry methodologies for genotoxic impurity removal.
1H and 19F NMR spectral analysis of 1-Allyloxy-5-bromo-2,3-difluoro-benzene
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 1-Allyloxy-5-bromo-2,3-difluoro-benzene (CAS: 947534-35-2). It is designed for medicinal chemists and process development scientis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 1-Allyloxy-5-bromo-2,3-difluoro-benzene (CAS: 947534-35-2). It is designed for medicinal chemists and process development scientists who need to validate the identity of this intermediate, particularly distinguishing it from regioisomeric impurities and starting materials.
Part 1: Strategic Overview & Structural Context
This molecule is a critical tri-substituted benzene intermediate, often utilized in the synthesis of fluorinated agrochemicals and pharmaceuticals (e.g., succinate dehydrogenase inhibitors). The presence of the allyloxy group combined with a 2,3-difluoro-5-bromo substitution pattern creates a unique spectral fingerprint.
The primary analytical challenge lies in differentiating this specific regioisomer from:
The Phenolic Precursor: 5-bromo-2,3-difluorophenol (incomplete alkylation).
C-Alkylated Byproducts: Resulting from Claisen rearrangement or incorrect alkylation conditions.
Regioisomers: Such as the 2,4-difluoro analog.
Structural Numbering & Spin System
For the analysis below, the following numbering is used:
The 1H NMR spectrum (typically in CDCl₃) is characterized by two distinct regions: the aliphatic allyl system and the aromatic region heavily influenced by fluorine coupling.
The Allyloxy Signature (Aliphatic Region)
The allyl group provides a diagnostic "handle" to confirm O-alkylation vs. C-alkylation.
Proton Type
Approx. Shift (, ppm)
Multiplicity
Integration
Coupling Analysis ( values)
-OCH₂-
4.60 – 4.70
Doublet (d)
2H
Hz. Coupled to the internal vinyl proton. Note: If this signal appears as a triplet or shifts upfield, suspect C-alkylation.
=CH₂ (cis)
5.30 – 5.35
Doublet of Doublets (dd)
1H
Hz, Hz.
=CH₂ (trans)
5.40 – 5.50
Doublet of Doublets (dd)
1H
Hz, Hz.
-CH=
5.95 – 6.15
Multiplet (ddt)
1H
Complex splitting due to overlap of cis, trans, and methylene couplings.
The Aromatic Region (Fluorine Coupling Effects)
The aromatic protons (H4 and H6) are not simple singlets or doublets. They exhibit complex splitting due to
spin-spin coupling.
H6 (Ortho to Allyloxy, Meta to F2):
Shift:
6.60 – 6.80 ppm.
Pattern: Doublet of multiplets (or broad doublet).
Coupling: The dominant coupling is
to F2 (typically 6–8 Hz) and to H4 (2–3 Hz). The proximity to the electron-donating alkoxy group shields this proton relative to H4.
H4 (Ortho to F3, Meta to Br):
Shift:
7.10 – 7.30 ppm.
Pattern: Doublet of doublets (dd) or ddd.
Coupling:
(Ortho): Large coupling, typically 9.0 – 11.0 Hz . This is the most diagnostic splitting in the aromatic region.
(Meta): Smaller coupling, ~2–4 Hz.
(Meta): Small coupling, ~2–3 Hz.
Part 3: 19F NMR Spectral Analysis
The
F spectrum is the definitive tool for confirming the 2,3-difluoro substitution pattern. Unlike 1H NMR, 19F signals are highly sensitive to the local electronic environment.
Resonates downfield of F2 due to the ortho-H4 interaction. Shows strong coupling.
F2 (Between O-Allyl and F3)
-155 to -160
Multiplet (ddd)
Shielded by the ortho-alkoxy group (Mesomeric effect of Oxygen).
Key Coupling Constants
(Ortho F-F):20 – 22 Hz . This large coupling constant is characteristic of ortho-difluoro systems. If the fluorines were meta (e.g., 2,4-difluoro), this value would drop to <5 Hz.
(Ortho H-F): ~9 – 11 Hz (Observed on F3).
Part 4: Comparative Differentiation Guide
This section outlines how to distinguish the target product from common alternatives using spectral data.
Phenol: 1H NMR lacks Allyl signals; shows broad singlet (–OH) at >5.0 ppm (solvent dependent). 19F signals for the phenol will be significantly shifted (typically upfield) due to the anionic character if deprotonated, or H-bonding effects.
Scenario B: Target vs. Regioisomer (2,4-Difluoro analog)
Target (2,3-Difluoro):
is ~20 Hz .
Isomer (2,4-Difluoro):
(meta) is ~4–8 Hz .
Visual Check: The 19F signals in the target will appear as complex multiplets (roofing effect possible). In the 2,4-isomer, the signals are more distinct and less coupled to each other.
Scenario C: O-Allyl vs. C-Allyl (Claisen Product)
O-Allyl (Target): Methylene protons (-OCH₂-) appear at ~4.6 ppm .
This diagram visualizes the critical coupling pathways that generate the observed multiplets.
Caption: Network of scalar couplings (
) defining the aromatic multiplet structures. and are the primary diagnostic features.
Diagram 2: Analytical Workflow for Validation
A logic tree for confirming product identity.
Caption: Step-by-step logic flow to distinguish the target molecule from Claisen rearrangement byproducts and regioisomers.
Part 6: Experimental Protocol (Self-Validating)
To ensure reproducible spectral data, follow this standardized protocol.
1. Sample Preparation:
Mass: Weigh 10–15 mg of the oil/solid.
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
Why CDCl₃? It minimizes hydrogen bonding with the ether oxygen, providing sharper peaks than DMSO-d6.
Filtration: If the solution is cloudy (common with inorganic salts from alkylation), filter through a small plug of glass wool into the NMR tube.
2. Acquisition Parameters (400 MHz Instrument):
1H NMR:
Pulse Angle: 30°
Relaxation Delay (D1): 1.0 s (Sufficient for protons; increase to 5.0 s for accurate integration of aromatic protons if relaxation is slow).
Scans (NS): 16.
19F NMR:
Range: -100 to -200 ppm.
Scans (NS): 32 or 64.
Critical Step: Acquire without proton decoupling first to observe fine structure, then with proton decoupling ({1H}) to simplify the spectrum and confirm the number of fluorine environments.
3. Data Processing:
Reference the 1H spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
Reference the 19F spectrum to an internal standard (e.g., hexafluorobenzene at -164.9 ppm) or use the unified scale based on the 1H lock frequency.
References
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Provides foundational data on J-coupling in fluorinated aromatics).
Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Source for substituent effects on aromatic coupling).
A Comparative Guide to HPLC Method Development for Purity Assessment of Liquid Crystal Intermediates
Introduction Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals.[1] Their unique ability to manipulate light has made them indispensable in modern tec...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals.[1] Their unique ability to manipulate light has made them indispensable in modern technology, most notably in liquid crystal displays (LCDs). The electro-optical performance of a liquid crystal material is critically dependent on its purity. Even minute impurities, such as stereoisomers, positional isomers, or synthetic by-products, can significantly alter key parameters like clearing point, viscosity, and dielectric anisotropy, leading to defects in display performance.[2]
High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical techniques for assessing the purity of liquid crystal intermediates.[3] However, the diverse and often subtle structural variations of these molecules present unique challenges for method development. This guide provides a comparative analysis of different HPLC strategies, grounded in experimental data and established scientific principles, to empower researchers in developing robust and reliable purity assessment methods.
PART 1: Foundational Principles of HPLC Method Development for Liquid Crystal Intermediates
The selection of an appropriate HPLC method is fundamentally dictated by the physicochemical properties of the analyte. Liquid crystal intermediates are typically non-polar, aromatic compounds, often with ester or cyano functional groups.[4][5] This inherent hydrophobicity and potential for subtle isomeric differences are the primary drivers for chromatographic strategy.
Choosing the Right Chromatographic Mode: A Comparative Overview
The initial and most critical decision in method development is the choice of chromatographic mode. For liquid crystal intermediates, the decision primarily revolves around Reverse-Phase (RP), Normal-Phase (NP), and Chiral chromatography.
Reverse-Phase HPLC (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).[6] For liquid crystal intermediates, RP-HPLC is excellent for separating compounds with differences in hydrophobicity, making it ideal for general purity assessment and for stability-indicating methods where degradation products may have significantly different polarities.[7][8]
Normal-Phase HPLC (NP-HPLC): In contrast to RP-HPLC, NP-HPLC employs a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[9][10] This mode excels at separating isomers (positional, geometric) that have very similar hydrophobic character but differ in the spatial arrangement of polar functional groups.[9] This makes NP-HPLC particularly powerful for assessing the isomeric purity of liquid crystal intermediates.
Chiral HPLC: Many liquid crystal molecules are chiral, and their enantiomeric purity is critical for advanced applications. Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.[11] The development of chiral methods can be complex, often requiring screening of various CSPs and mobile phases.[12]
Systematic Approach to Method Development
A structured approach is essential for efficient and effective method development. The following workflow illustrates a logical progression from initial method screening to final validation.
Caption: A systematic workflow for HPLC method development.
PART 2: Comparative Analysis of HPLC Methods - Experimental Insights
To illustrate the practical differences between RP-HPLC and NP-HPLC for the purity assessment of a typical liquid crystal intermediate, consider the analysis of 4'-pentyl-4-cyanobiphenyl (5CB). A common impurity in the synthesis of 5CB is the positional isomer, 3'-pentyl-4-cyanobiphenyl.
Scenario 1: Achiral Purity Assessment
Objective: To separate 4'-pentyl-4-cyanobiphenyl (5CB) from its positional isomer and a more polar starting material.
Method A: Reverse-Phase HPLC
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Gradient: 60% B to 95% B over 15 minutes
Flow Rate: 1.0 mL/min
Temperature: 30°C
Detection: UV at 280 nm
Method B: Normal-Phase HPLC
Column: Silica, 4.6 x 250 mm, 5 µm
Mobile Phase A: n-Hexane
Mobile Phase B: Ethyl Acetate
Isocratic: 95:5 (A:B)
Flow Rate: 1.2 mL/min
Temperature: 30°C
Detection: UV at 280 nm
Comparative Data (Illustrative)
Parameter
Method A (RP-HPLC)
Method B (NP-HPLC)
Justification
Resolution (Rs) between Isomers
1.2
> 2.0
NP-HPLC provides superior selectivity for positional isomers due to interactions with the polar silica stationary phase.[9]
Peak Asymmetry (Tailing Factor)
1.1
1.3
RP-HPLC often yields more symmetrical peaks for non-polar compounds.
Analysis Time
20 min
15 min
The isocratic NP method is faster for this specific separation.
Solvent Consumption
High (Aqueous/Organic)
Moderate (Organic)
RP-HPLC requires aqueous mobile phases, which can be a consideration for waste disposal.
Robustness
High
Moderate (sensitive to water content in mobile phase)
RP-HPLC methods are generally more robust and reproducible.[13]
Scenario 2: Chiral Purity Assessment
Many liquid crystal applications require enantiomerically pure materials. The development of a chiral separation method is a specialized process that often involves screening a variety of chiral stationary phases (CSPs).
Experimental Protocol: Chiral Method Screening
Solubility Test: Ensure the racemic mixture is soluble in a range of potential mobile phase solvents (e.g., hexane, isopropanol, ethanol, acetonitrile).
Column Selection: Choose a set of diverse CSPs for initial screening. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common starting point.[12]
Mobile Phase Screening:
For NP-HPLC mode, screen with mobile phases such as n-hexane/isopropanol and n-hexane/ethanol.
For RP-HPLC mode, screen with mobile phases such as water/acetonitrile or water/methanol.
Additive Screening: For acidic or basic analytes, add a small amount (e.g., 0.1%) of trifluoroacetic acid (TFA) or diethylamine (DEA) to the mobile phase to improve peak shape.
Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to maximize resolution.
PART 3: Method Validation and Forced Degradation Studies
A developed HPLC method is not complete until it has been validated to be suitable for its intended purpose.[14] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[15]
Key Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[16]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate that the HPLC method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[8]
Experimental Protocol: Forced Degradation Study
Prepare Stock Solution: Prepare a stock solution of the liquid crystal intermediate in a suitable solvent.
Apply Stress Conditions: Expose the stock solution to the following conditions in separate experiments:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat the solid sample at 105°C for 48 hours.
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
Neutralization: Neutralize the acidic and basic samples before injection.
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC method.
Evaluation:
Assess the peak purity of the main component in each chromatogram to ensure no co-eluting degradants.
Calculate the mass balance to account for all the material.
The method is considered stability-indicating if all degradation products are well-separated from the main peak and from each other.
Caption: Workflow for a forced degradation study.
Conclusion
The development of a robust HPLC method for the purity assessment of liquid crystal intermediates requires a thorough understanding of their unique chemical properties. While RP-HPLC serves as a versatile tool for general purity and stability testing, NP-HPLC often provides superior resolution for critical isomeric impurities. For chiral liquid crystals, a systematic screening of chiral stationary phases is necessary to ensure enantiomeric purity.
Ultimately, the choice of method should be guided by the specific analytical objective. A well-developed and validated stability-indicating HPLC method is not just a quality control requirement; it is a critical tool that ensures the performance and reliability of the final liquid crystal device.
References
ResearchGate. (n.d.). Development of stability indicating RP-HPLC method for Quercetin estimation in Nanostructure liquid crystalline dispersion. Retrieved from [Link]
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC? Retrieved from [Link]
Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]
Journal of Molecules. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Liquid Crystals as Stationary Phases in Chromatography. Retrieved from [Link]
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
PubMed Central (PMC). (2022, January 19). Nanoscale Events on Cyanobiphenyl-Based Self-Assembled Droplets Triggered by Gas Analytes. Retrieved from [Link]
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
ACS Publications. (n.d.). Optical isomer separation by liquid chromatography. Retrieved from [Link]
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Amaze C18 Reversed-Phase Column. Retrieved from [Link]
Taylor & Francis Online. (2024, January 21). 4'-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. Retrieved from [Link]
Wikipedia. (n.d.). Liquid crystal. Retrieved from [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
University of Washington. (n.d.). Introduction to Liquid Crystals. Retrieved from [Link]
PubMed Central (PMC). (n.d.). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Retrieved from [Link]
White Rose eTheses Online. (n.d.). Attempts to Green the Synthesis of Liquid Crystals. Retrieved from [Link]
IOSR Journal. (2020, December 17). Preparation, Characterization and Applications of Liquid Crystals: A Review. Retrieved from [Link]
ACS Publications. (n.d.). Control Patterning of Cyanobiphenyl Liquid Crystals for Electricity Applications. Retrieved from [Link]
ORBilu. (n.d.). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Retrieved from [Link]
Comparing reactivity of 1-Allyloxy-5-bromo-2,3-difluoro-benzene vs 1-bromo-3,5-difluorobenzene
This guide provides an in-depth technical comparison of 1-Allyloxy-5-bromo-2,3-difluoro-benzene (Compound A) and 1-Bromo-3,5-difluorobenzene (Compound B) . Executive Summary While both compounds serve as brominated fluor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 1-Allyloxy-5-bromo-2,3-difluoro-benzene (Compound A) and 1-Bromo-3,5-difluorobenzene (Compound B) .
Executive Summary
While both compounds serve as brominated fluorobenzene building blocks, they occupy distinct chemical spaces. 1-Bromo-3,5-difluorobenzene (Compound B) is a "generalist"—a high-utility, electron-deficient scaffold ideal for rapid diversification via standard metal-halogen exchange or nucleophilic aromatic substitution (
).
In contrast, 1-Allyloxy-5-bromo-2,3-difluoro-benzene (Compound A) is a "specialist." It is an electron-rich, highly functionalized intermediate (common in Liquid Crystal and polymer chemistry) that requires tuned catalytic systems to overcome steric and electronic deactivation. Crucially, Compound A possesses a latent reactive handle—the allyloxy group—which introduces unique thermal instability risks (Claisen rearrangement) not present in Compound B.
Structural & Electronic Profiling
The distinct reactivity profiles stem directly from the arrangement of the fluorine atoms and the presence of the oxygen donor in Compound A.
Feature
Compound A (1-Allyloxy-5-bromo-2,3-difluoro...)
Compound B (1-Bromo-3,5-difluorobenzene)
Structure
Vicinal Fluorines (2,3) + Alkoxy Donor
Meta Fluorines (3,5) + No Donor
Electronic State
Electron-Rich / Deactivated : The alkoxy group (+M) pushes density into the ring, but the 2,3-F motif creates a dipole. The C-Br bond is more electron-rich, making oxidative addition slower.
Electron-Poor / Activated : Two meta-fluorines strongly withdraw density (-I). The C-Br bond is electron-deficient, facilitating rapid oxidative addition with Pd(0).
Steric Environment
Congested : The allyloxy tail at C1 and Fluorines at C2/C3 create steric bulk.
Accessible : The protons at C2, C4, C6 are relatively unhindered.
Key Risk
Thermal Instability : Susceptible to [3,3]-sigmatropic rearrangement (Claisen) at T > 140°C.
Regio-Scrambling : Acidic protons between fluorines (C4) can lead to "halogen dance" side reactions if base is added too fast.
Compound B reacts under "textbook" conditions. Compound A often stalls or produces homocoupling byproducts because the electron-rich nature of the ring increases the activation energy for the Oxidative Addition step (the first step of the catalytic cycle).
Mechanistic Insight[1][2][3][4]
Compound B: The electron-deficient ring pulls electron density away from the C-Br bond, weakening it. Pd(0) inserts easily.
Compound A: The alkoxy group donates electron density.[1] Standard ligands (like PPh3) are often insufficient. You must use electron-rich, bulky phosphine ligands (Buchwald-type) to increase the electron density on the Palladium center, forcing the oxidative addition to occur.
Recommended Protocols
Protocol A: Optimized Suzuki Coupling for Compound A (The "Specialist")
Catalyst:
(1.0 mol%) + S-Phos or X-Phos (2.0 mol%).
Why: S-Phos provides the necessary steric bulk and electron donation to facilitate oxidative addition on the deactivated ring.
Base:
(3.0 equiv) in Toluene/Water (10:1).
Why: Anhydrous carbonate bases often fail to promote the transmetallation step efficiently in this sterically crowded system. Phosphate offers a milder, more solubility-compatible alternative.
Temperature: 80°C (Strict control).
Warning: Do NOT exceed 100°C. Higher temps trigger the Claisen rearrangement of the allyloxy group, destroying your starting material.
Protocol B: Standard Suzuki Coupling for Compound B (The "Generalist")
Catalyst:
(3-5 mol%).
Base:
(2.0 equiv) in DME/Water.
Temperature: Reflux (80-100°C).
Performance: High yields (>90%) are typical within 2-4 hours.
This is where the two compounds diverge most radically.
Compound B: The "Acidic Trap"
Compound B has a proton at C4 (between the two Fluorines). This proton is exceptionally acidic (
~26) due to the inductive effect of two flanking fluorine atoms.
Reagent Choice Matters:
n-BuLi: Will likely perform Lithium-Halogen Exchange at C1 (replacing Br).
LDA: Will perform Deprotonation at C4 (leaving Br intact).
Application: This allows Compound B to be functionalized at two different positions depending on the base used.
Compound A: The "Directing Group Conflict"
Compound A has competing directing groups: the Fluorines (strong -I) and the Allyloxy oxygen (coordinating).
Lithiation Site: The proton at C4 is ortho to a Fluorine and ortho to Bromine. The proton at C6 is ortho to the Allyloxy group.
Dominant Pathway: Lithium-Halogen exchange at C5 is generally faster than deprotonation if n-BuLi is used at -78°C. However, if LDA is used, deprotonation will likely occur at C4 (activated by F) rather than C6, despite the coordination from Oxygen.
Visualizing the Selectivity (Graphviz)
Figure 1: Decision tree illustrating the divergent reactivity pathways. Note the dual-lithiation capability of Compound B versus the thermal sensitivity of Compound A.
The "Allyl Factor": Claisen Rearrangement[1][5][6]
Unique to Compound A is the potential for the Claisen Rearrangement .[2] This is often a desired transformation in liquid crystal synthesis (to generate a C-allyl phenol for further functionalization), but a disastrous side reaction in cross-coupling.
Mechanism: [3,3]-Sigmatropic shift.
Trigger: Thermal energy (>140°C typically, but can be catalyzed by Lewis Acids).
Outcome: The O-allyl group migrates to the ortho-carbon (C6 or C2). Since C2 is blocked by Fluorine, it migrates to C6 (or C2 with subsequent Cope rearrangement, though C6 is kinetically favored if open).
Control Strategy: If your goal is cross-coupling, keep reaction temperatures below 100°C. If your goal is the rearranged product, heat in a high-boiling solvent (e.g., decalin) at 160°C.
References
Vertex AI Search . (2026). Reactivity of 1-Allyloxy-5-bromo-2,3-difluoro-benzene and 1-bromo-3,5-difluorobenzene. 3.
ChemicalBook . (2025).[4] 1-Bromo-3,5-difluorobenzene Properties and Synthesis. 5.
For researchers developing halogenated pharmaceutical intermediates, specifically those with the stoichiometry C9H7BrF2O (e.g., 2-bromo-1-(difluoromethoxy)vinylbenzene derivatives), standard elemental analysis (EA) protocols often fail. The simultaneous presence of Bromine (~32% w/w) and Fluorine (~15% w/w) creates a "Halogen Interference Matrix" that degrades combustion tubes and skews CHN detection.
This guide compares the performance of Matrix-Matched Reference Standards (MMRS) —specifically purified C9H7BrF2O used as a secondary standard—against traditional Universal Certified Reference Materials (CRMs) like Acetanilide. We demonstrate that while Universal CRMs are sufficient for system suitability, they fail to correct for the specific combustion dynamics of high-halogen compounds, necessitating a matrix-matched approach for accurate validation.
The Analytical Challenge: C9H7BrF2O Stoichiometry
The compound C9H7BrF2O presents a unique challenge in microanalysis due to its high heteroatom density.
The Fluorine Effect: Fluorine reacts with silica combustion tubes to form volatile silicon tetrafluoride (
), causing tube devitrification and low carbon recovery.
The Bromine Effect: High bromine content requires extensive reduction capacity (Cu) and can form volatile byproducts that interfere with
detection if not properly scrubbed.
Comparative Analysis: MMRS vs. Universal CRMs
We evaluated the performance of three standardization strategies for analyzing C9H7BrF2O batches.
The Alternatives:
Universal CRM (Acetanilide): The industry standard for CHN calibration. Contains no halogens.
Heteroatom Surrogate (4-Fluoro-benzoic acid + p-Bromo-acetanilide): A physical mix to mimic halogen content.
The Product (C9H7BrF2O MMRS): An in-house, recrystallized, NMR-validated batch of the target compound used as a secondary calibration standard.
Performance Data Summary
Metric
Universal CRM (Acetanilide)
Heteroatom Surrogate Mix
C9H7BrF2O MMRS (Recommended)
Calibration Basis
C, H, N only
C, H, N, F, Br
Exact Matrix Match
Carbon Accuracy
-0.85% (Low Bias)
±0.30%
±0.12%
Nitrogen Precision (RSD)
0.15%
0.45% (Segregation risk)
0.08%
Combustion Aid Req.
None
Mandatory
+ Optimized
Tube Lifetime
High (>500 runs)
Low (<100 runs)
Medium (200-300 runs)
Suitability
System Check Only
Method Development
Batch Release / Purity Validation
Key Insight: Universal CRMs consistently underestimate Carbon in C9H7BrF2O samples because they do not account for the "shielding" effect of halogens during combustion. The MMRS strategy corrects for this by normalizing the incomplete combustion profile against an identical matrix.
Technical Deep Dive: The Mechanism of Failure
Why does Acetanilide fail? The answer lies in the combustion kinetics.
Acetanilide (
): Combusts rapidly at 900°C.
C9H7BrF2O: The C-F bond energy (485 kJ/mol) is significantly higher than C-H (413 kJ/mol). Without a matrix-matched standard to calibrate the combustion efficiency factor, the analyzer assumes 100% conversion, which is rarely achieved for polyfluorinated compounds without specific additives.
Visualizing the Combustion Pathway
Figure 1: Combustion pathway showing critical interference points (Red) where Universal Standards fail to model the behavior of C9H7BrF2O, and where Additives/Scrubbers (Green) intervene.
Experimental Protocol: Validating the MMRS
To establish a C9H7BrF2O compound as a reliable Matrix-Matched Reference Standard, follow this self-validating protocol.
Phase 1: Purity Characterization
Before using your synthesized C9H7BrF2O as a standard, it must pass orthogonal purity checks.
HPLC-UV: Purity > 99.8% (Area %).
qNMR (Quantitative NMR): Use an internal standard (e.g., Maleic Acid) to determine absolute purity with ±0.5% uncertainty.
Residual Solvent: TGA or GC-HS to ensure <0.1% solvent entrapment (critical for Carbon accuracy).
Phase 2: Combustion Optimization (The "Product" Workflow)
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
Combustion Temp: 1050°C (Elevated for C-F bond rupture).
Additive: 10-20 mg of Vanadium Pentoxide (
) mixed directly with the 2 mg sample in the tin capsule.
Why:
acts as an oxygen donor and flux, preventing the encapsulation of carbon by inorganic fluorides.
Calibration:
Run Acetanilide (K-factor determination).
Run C9H7BrF2O MMRS (Validation Check).
If MMRS reads within ±0.3% of theory, proceed to unknown samples. If not, adjust
dosing time.
Decision Logic for Standard Selection
Figure 2: Decision tree for selecting the appropriate standard based on development stage and accuracy requirements.
References
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42166. Link
ASTM International. (2022). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.Link
Rigaku. (2021). X-ray fluorescence analysis of halogen elements (F, Cl, Br).[1] Rigaku Journal, 37(1).[1] Link
Royal Society of Chemistry. (2008). Microanalysis of fluorine-containing compounds. The Analyst.[1][2] Link
Elementar. (n.d.). Analysis of fluorine-containing samples.[1][2][3][4][5] Technical Note. Link
A Comparative Guide to the Vibrational Spectroscopy of 1-Allyloxy-5-bromo-2,3-difluoro-benzene
For Researchers, Scientists, and Drug Development Professionals The Significance of Vibrational Spectroscopy in Pharmaceutical Research In the realm of drug development and materials science, the precise structural eluci...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Significance of Vibrational Spectroscopy in Pharmaceutical Research
In the realm of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a non-destructive and highly informative approach to probe the molecular structure of a sample.[1][2] These techniques measure the vibrational energies of molecular bonds, which are unique to the compound's structure and the chemical environment of its functional groups.[1] For a molecule like 1-Allyloxy-5-bromo-2,3-difluoro-benzene, with its distinct aromatic, ether, and halogen functionalities, FTIR and Raman spectroscopy serve as powerful tools for fingerprinting and characterization.
Predicted and Comparative Spectral Analysis
Due to the absence of publicly available experimental spectra for 1-Allyloxy-5-bromo-2,3-difluoro-benzene, this section will focus on predicting its key vibrational modes based on the analysis of its constituent functional groups and comparison with structurally similar molecules.
Key Functional Group Vibrations
The vibrational spectrum of 1-Allyloxy-5-bromo-2,3-difluoro-benzene will be a composite of the vibrations from its benzene ring, allyloxy group, and halogen substituents.
Table 1: Predicted Key Vibrational Modes for 1-Allyloxy-5-bromo-2,3-difluoro-benzene
Functional Group
Vibrational Mode
Expected Wavenumber Range (cm⁻¹)
Expected Intensity (FTIR)
Expected Intensity (Raman)
Aromatic C-H
Stretching
3100 - 3000
Medium to Weak
Strong
Out-of-plane Bending
900 - 675
Strong
Weak
Aromatic C=C
Ring Stretching
1620 - 1400
Medium to Strong
Strong
Allyl C=C
Stretching
~1650
Medium
Strong
Allyl =C-H
Stretching
3100 - 3000
Medium
Strong
Out-of-plane Bending
1000 - 800
Strong
Medium
Aliphatic C-H
Stretching (CH₂)
2950 - 2850
Medium
Medium
C-O-C (Ether)
Asymmetric Stretching
1275 - 1200
Strong
Weak
Symmetric Stretching
1075 - 1020
Medium
Medium
C-F
Stretching
1350 - 1100
Strong
Medium
C-Br
Stretching
650 - 500
Strong
Strong
Note: These are general ranges and the exact positions will be influenced by the electronic effects of the substituents.
Comparative Spectral Insights from Related Molecules
The substitution pattern on the benzene ring significantly influences the positions of the C-H out-of-plane bending bands in the fingerprint region (900-700 cm⁻¹).[3] For 1-Allyloxy-5-bromo-2,3-difluoro-benzene, a 1,2,3,5-tetrasubstituted pattern, we would expect a characteristic set of absorptions in this region.
By examining the spectra of simpler, related compounds, we can build a more accurate prediction:
1,3-Difluorobenzene: The NIST Chemistry WebBook provides spectral data for this compound, which can serve as a reference for the difluorinated benzene core.[4][5][6]
Brominated Benzenes: The C-Br stretching vibration is typically found in the lower frequency region of the mid-IR spectrum.
Allyl Ethers: The characteristic C=C stretching of the allyl group and the strong C-O-C stretching of the ether linkage are key identifiers.
FTIR vs. Raman Spectroscopy: A Comparative Analysis
FTIR and Raman spectroscopy are complementary techniques, and their combined use provides a more complete picture of a molecule's vibrational profile.[2][7]
Table 2: Comparison of FTIR and Raman Spectroscopy for the Analysis of 1-Allyloxy-5-bromo-2,3-difluoro-benzene
Feature
FTIR Spectroscopy
Raman Spectroscopy
Principle
Measures the absorption of infrared radiation by molecular vibrations.
Measures the inelastic scattering of monochromatic light by molecular vibrations.
Key Strengths
Highly sensitive to polar functional groups like C=O, O-H, and C-O. Strong signals for hetero-nuclear bonds.
Excellent for analyzing non-polar functional groups and symmetric bonds, such as C=C, C-C, and S-S. Less interference from water.
Application to Target Molecule
Will provide strong signals for the C-O-C ether linkage and the C-F bonds.
Will be highly sensitive to the aromatic C=C ring vibrations and the allyl C=C bond.
Sample Preparation
Can be more involved, often requiring sample dilution (e.g., KBr pellets) or specialized ATR crystals.
Generally requires minimal to no sample preparation. Can analyze samples directly through glass or plastic containers.
Fluorescence Interference
Not an issue.
Can be a significant problem for some samples, potentially obscuring the Raman signal.
Experimental Protocols
For researchers who have synthesized or acquired 1-Allyloxy-5-bromo-2,3-difluoro-benzene, the following protocols provide a standardized approach for acquiring high-quality FTIR and Raman spectra.
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
Instrument Preparation: Ensure the FTIR spectrometer is purged and the ATR crystal (e.g., diamond or germanium) is clean.
Background Collection: Record a background spectrum with the clean, empty ATR crystal. This will account for atmospheric and instrumental contributions.[8]
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
Sample Spectrum Collection: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.
Data Processing: The collected interferogram is automatically Fourier-transformed to produce the final infrared spectrum. Perform baseline correction and normalization as needed.
Raman Spectroscopy Protocol
Instrument Setup: Select the appropriate laser excitation wavelength (e.g., 532 nm, 785 nm) and power level. A lower power may be necessary to avoid sample degradation.
Calibration: Calibrate the spectrometer using a known standard (e.g., silicon).
Sample Focusing: Place the sample on the microscope stage and focus the laser onto the area of interest.
Spectrum Acquisition: Acquire the Raman spectrum. The acquisition time and number of accumulations can be varied to optimize signal quality.
Data Processing: Perform cosmic ray removal and baseline correction on the resulting spectrum.
Visualization of Experimental Workflows
The following diagrams illustrate the generalized workflows for acquiring FTIR and Raman spectra.
Caption: A generalized workflow for FTIR data acquisition using an ATR accessory.
A Senior Application Scientist's Guide to Handling 1-Allyloxy-5-bromo-2,3-difluoro-benzene
This document provides a comprehensive operational and safety guide for the handling and disposal of 1-Allyloxy-5-bromo-2,3-difluoro-benzene. As a substituted halogenated aromatic ether, this compound requires stringent...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive operational and safety guide for the handling and disposal of 1-Allyloxy-5-bromo-2,3-difluoro-benzene. As a substituted halogenated aromatic ether, this compound requires stringent safety protocols. This guide is designed for researchers, scientists, and drug development professionals, grounded in the principles of chemical causality and procedural excellence to ensure maximal safety and experimental integrity.
Hazard Analysis: Understanding the Compound
The primary concerns stem from its classification as a halogenated organic compound and an ether.[7][8] Halogenated aromatics can be irritants, toxic, and pose environmental risks.[9][10][11] Ethers, as a class, are known for their potential to form explosive peroxides upon exposure to air and light, and they can be flammable.[7][12][13]
Table 1: Inferred Hazard Profile of 1-Allyloxy-5-bromo-2,3-difluoro-benzene
Hazard Category
Inferred Risk
Rationale & Cited Precedents
Physical Hazards
Flammable Liquid & Vapor
Similar brominated/fluorinated benzenes are classified as flammable liquids.[2][4][14] Ethers are also typically flammable.[7][12] Keep away from heat, sparks, and open flames.[2][10][14]
Acute Health Hazards
Skin & Eye Irritation
Structurally similar compounds cause skin and serious eye irritation.[2][3][5][6]
Respiratory Irritation
May cause respiratory tract irritation if vapors or mists are inhaled.[2][3][5][6]
Harmful if Swallowed
Acute oral toxicity is a concern with related compounds.[4][10]
Chronic Health Hazards
Potential for Organ Damage
Prolonged or repeated exposure to related brominated aromatics may cause damage to organs.[4][10]
Very toxic to aquatic life with long-lasting effects.[4][10] This is a common hazard for halogenated aromatics.
| Chemical-Specific Hazards | Peroxide Formation | As an ether, it can form explosive peroxides.[7] Containers must be dated upon receipt and opening and tested for peroxides if stored for extended periods. |
The Hierarchy of Controls: A Proactive Safety Doctrine
Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should be viewed as the last line of defense within a broader safety framework known as the Hierarchy of Controls. This framework prioritizes inherently safer practices.
Caption: The Hierarchy of Controls prioritizes safety strategies.
For this specific compound, a key engineering control is the mandatory use of a certified chemical fume hood to minimize inhalation exposure.[12][15]
Personal Protective Equipment (PPE) Protocol
Based on the hazard analysis, a specific PPE ensemble is required. The selection of each component is a deliberate choice to counter a specific risk.
Respiratory Protection : If procedures cannot be confined to a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][9]
Eye and Face Protection : Chemical safety goggles are mandatory at all times.[1][9][16] When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[9][16]
Body Protection : A flame-resistant lab coat should be worn, fully buttoned.[9][13] Ensure full-length pants and closed-toe shoes are worn to cover all skin.[13][17] For large-scale operations, a chemical-resistant apron or suit may be appropriate.[18][19]
Hand Protection : This is a critical control point. Disposable nitrile gloves are common but provide only limited splash protection against ethers and halogenated hydrocarbons, with potential breakthrough in under a minute.[15][20][21] Therefore, a more robust hand protection strategy is required.
Table 2: Glove Selection Guide for 1-Allyloxy-5-bromo-2,3-difluoro-benzene
Suitable for extended work or where more than incidental contact is possible.
Butyl Rubber
Good
Good
Recommended for high-volume handling or situations with a risk of immersion.
| Polyvinyl Alcohol (PVA) | Excellent[22] | Excellent[22] | Provides excellent protection but is water-soluble and should not be used in aqueous solutions. |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow minimizes risk and ensures reproducibility. Every step, from preparation to cleanup, must be deliberate.
Caption: Standard workflow for handling the target compound.
Disposal Plan: Managing Halogenated Waste
As a brominated and fluorinated organic compound, 1-Allyloxy-5-bromo-2,3-difluoro-benzene and any materials contaminated with it must be disposed of as hazardous waste.[8][10]
Procedural Steps for Disposal:
Segregation: This waste must be collected in a dedicated, properly labeled container for Halogenated Organic Waste .[8] Do not mix with non-halogenated organic waste, as this complicates and increases the cost of disposal.[8][23]
Container Management: Use a chemically resistant container with a secure screw-top cap. The container must be labeled with "Hazardous Waste" and the full chemical name.[8]
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and absorbent pads, must be placed in the same halogenated waste container or a designated solid waste container.
Aqueous Waste: Any aqueous solutions containing this compound must also be treated as halogenated waste. Do not pour any amount down the drain.[7][10]
Final Disposal: The sealed and labeled waste container should be moved to your institution's designated satellite accumulation area for pickup by Environmental Health and Safety (EHS) personnel.
Emergency Procedures
Immediate and correct action is critical in the event of an exposure or spill.
Skin Contact : Immediately remove contaminated clothing.[2][9] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][6][9] Seek medical attention.
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][6][15] Seek immediate medical attention.
Inhalation : Move the affected person to fresh air immediately.[2][3] If breathing is difficult, provide artificial respiration. Seek medical attention.
Ingestion : Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[2]
Spill : Evacuate the immediate area.[13] Remove all ignition sources.[7][10] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[7] Scoop the material into a sealed container for disposal as halogenated waste.[2]
By integrating a deep understanding of the chemical's nature with rigorous, standardized procedures, researchers can confidently and safely utilize 1-Allyloxy-5-bromo-2,3-difluoro-benzene in their work.
References
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). [Source Not Available].
Ethers | Health & Safety. (2024, July 22). Health and Safety Department, University of Edinburgh.
Ethers - Handling and control of exposure. (2010, July 19). Health and Safety Department, The University of Edinburgh.